molecular formula C15H18N2O4 B13688535 ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B13688535
M. Wt: 290.31 g/mol
InChI Key: BULXKROENNTMMB-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with a 2,4-dimethoxyphenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with ammonium acetate to form the imidazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C15H18N2O4/c1-5-21-15(18)13-9(2)16-14(17-13)11-7-6-10(19-3)8-12(11)20-4/h6-8H,5H2,1-4H3,(H,16,17)

InChI Key

BULXKROENNTMMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

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